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Compound of Interest

Compound Name: ERD-308

Cat. No.: B607359

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the highly potent
Proteolysis Targeting Chimera (PROTAC), ERD-308. Developed for the targeted degradation of
the estrogen receptor alpha (ERa), ERD-308 presents a promising therapeutic strategy for ER-
positive breast cancer. This document details its chemical structure, a step-by-step synthesis
protocol, its mechanism of action, and the experimental methodologies used for its
characterization.

Core Structure and Properties

ERD-308 is a heterobifunctional molecule composed of three key components: a ligand for the
Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety, and a ligand that binds to the
estrogen receptor alpha (ERa). This design allows ERD-308 to recruit the cellular ubiquitin-
proteasome system to induce the degradation of ERa.

The structural components are:
e E3 Ligase Ligand: A derivative of the VHL ligand.
o Target Protein Ligand: A derivative of raloxifene, which binds to ERa.

 Linker: A polyethylene glycol (PEG)-based linker connects the two ligands, providing the
necessary spatial orientation for the formation of a productive ternary complex.
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A summary of the physicochemical properties of ERD-308 is provided below.

Property Value

Molecular Formula Css5HesNs09S2

Molecular Weight 1004.26 g/mol

Appearance White to yellow solid powder
Hydrogen Bond Donors 5

Hydrogen Bond Acceptors 13

Rotatable Bond Count 23

Quantitative Biological Activity

ERD-308 has demonstrated exceptional potency in degrading ERa and inhibiting the
proliferation of ER-positive breast cancer cell lines. The key quantitative metrics of its activity
are summarized in the tables below.

Cell Line DCso (I’“Vl)1 Dmax ((%))2
MCF-7 0.17 >95%
T47D 0.43 >95%

1IDCso (Degradation Concentration 50%) is the concentration of the compound that results in
50% degradation of the target protein.[1][2][3][4] 2Dmax (Maximum Degradation) is the
maximum percentage of protein degradation achieved.[1][2][3]

Cell Line ICs0 (NM)3

MCF-7 0.77
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31Cso (Inhibitory Concentration 50%) is the concentration of the compound that inhibits 50% of
cell proliferation.

Mechanism of Action: Signaling Pathway

ERD-308 functions by hijacking the cell's natural protein disposal machinery. The PROTAC
molecule simultaneously binds to ERa and the VHL E3 ubiquitin ligase, forming a ternary
complex. This proximity induces the VHL ligase to polyubiquitinate ERa. The polyubiquitin
chain acts as a signal for the proteasome, which then recognizes and degrades the tagged
ERaq, leading to the suppression of estrogen signaling in cancer cells.
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ERD-308 Mechanism of Action

Synthesis of ERD-308
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The synthesis of ERD-308 is a multi-step process involving the preparation of the ERa ligand,
the VHL ligand-linker intermediate, and their final coupling. The detailed synthetic scheme is
outlined in the primary publication by Hu et al. in the Journal of Medicinal Chemistry. Below is a
summarized protocol for the final coupling step.

Final Coupling Step: Synthesis of ERD-308 (Compound 32)

To a solution of the VHL ligand-linker intermediate (1 equivalent) in anhydrous N,N-
Dimethylformamide (DMF) are added the ERa ligand (1.2 equivalents), 1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
(HATU) (1.5 equivalents), and N,N-Diisopropylethylamine (DIPEA) (3 equivalents). The
reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is
guenched with water and the product is extracted with ethyl acetate. The combined organic
layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under
reduced pressure. The crude product is purified by flash column chromatography to afford
ERD-308.

Note: This is a simplified representation. For a detailed, step-by-step synthesis of all
intermediates, please refer to the supporting information of the original publication: Hu, J., et al.
(2019). Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC)
Degrader of Estrogen Receptor (ER). Journal of Medicinal Chemistry, 62(3), 1420-1442.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the
biological activity of ERD-308.

Western Blot for ERa Degradation

This protocol outlines the procedure to quantify the degradation of ERa in breast cancer cells
following treatment with ERD-308.
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1. Cell Seeding
MCF-7 or T47D cells are seeded
in 6-well plates.

2. ERD-308 Treatment
Cells are treated with varying
concentrations of ERD-308 for a
specified time (e.g., 24 hours).

Y

3. Cell Lysis
Cells are washed with PBS and lysed
with RIPA buffer containing
protease and phosphatase inhibitors.

4
4. Protein Quantification
Protein concentration in the lysates
is determined using a BCA assay.

/

5. SDS-PAGE
Equal amounts of protein are loaded
onto a polyacrylamide gel and
separated by electrophoresis.

/

6. Protein Transfer
Proteins are transferred from the
gel to a PVDF membrane.

4
. 7. Blocking N
Membrane is blocked with 5% non-fat
milk or BSA in TBST to prevent
\_ non-specific antibody binding. )

/

4 8. Primary Antibody Incubation A
Membrane is incubated with primary
antibodies against ERa and a loading

\_ control (e.g., B-actin). )

4
9. Secondary Antibody Incubation]

Membrane is washed and incubated
with HRP-conjugated secondary
antibodies.

/

10. Detection
Protein bands are visualized using an
enhanced chemiluminescence (ECL)
reagent and an imaging system.

/

11. Data Analysis
Band intensities are quantified, and
ERa levels are normalized to the

loading control to determine the
percentage of degradation.

Click to download full resolution via product page

Western Blot Experimental Workflow
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Materials:

MCF-7 or T47D cells

o Cell culture medium and supplements

« ERD-308

e Phosphate-buffered saline (PBS)

e RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels and running buffer

e PVDF membrane

e Transfer buffer

e Blocking buffer (5% non-fat milk or BSA in TBST)

e Primary antibodies (anti-ERa, anti-B-actin)

» HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:

e Cell Culture and Treatment: Seed MCF-7 or T47D cells in 6-well plates and allow them to
adhere overnight. Treat the cells with various concentrations of ERD-308 or vehicle (DMSO)
for the desired time period (e.g., 24 hours).

o Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel
and transfer them to a PVDF membrane. Block the membrane and incubate with primary
antibodies against ERa and a loading control (e.g., B-actin). Subsequently, incubate with the
appropriate HRP-conjugated secondary antibodies.

o Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the
band intensities. Normalize the ERa signal to the loading control to determine the extent of
degradation.

Cell Proliferation Assay (WST-8)

This protocol describes the use of a WST-8 assay to measure the effect of ERD-308 on the
proliferation of MCF-7 cells.

Materials:

MCF-7 cells

Cell culture medium and supplements

ERD-308

96-well plates

WST-8 reagent

Microplate reader
Procedure:

e Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well)
and allow them to attach overnight.

o Compound Treatment: Treat the cells with a serial dilution of ERD-308 or vehicle control.
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Incubation: Incubate the plate for a specified period (e.g., 4 days).

WST-8 Assay: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the ICso value by plotting the data using a non-linear regression model.

Conclusion

ERD-308 is a highly potent and efficacious PROTAC degrader of ERa. Its ability to induce
profound and sustained degradation of ERa at sub-nanomolar concentrations highlights its
potential as a next-generation therapeutic for ER-positive breast cancer. The detailed structural
information, synthesis protocols, and experimental methodologies provided in this guide serve
as a valuable resource for researchers in the field of targeted protein degradation and oncology
drug discovery. Further optimization and in vivo studies will be crucial in translating the promise
of ERD-308 into a clinical reality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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